Product packaging for Ac-Lys(Z)-OH(Cat. No.:CAS No. 6367-08-4)

Ac-Lys(Z)-OH

Cat. No.: B554821
CAS No.: 6367-08-4
M. Wt: 322.36 g/mol
InChI Key: JYUVJQBGBKAJMS-UHFFFAOYSA-N
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Description

Fundamental Role of Protected Amino Acid Derivatives in Peptide Synthesis Methodologies

The synthesis of peptides with a defined sequence requires a stepwise approach where amino acids are added one by one. To ensure the formation of the correct peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups must be masked. bachem.comiris-biotech.de These include the α-amino group of the incoming amino acid and any reactive side chains. bachem.com

Protecting groups are chosen based on their stability under the conditions of peptide bond formation and their selective removability under specific, non-damaging conditions. iris-biotech.de This concept of "orthogonality" is crucial, allowing for the deprotection of one group without affecting others. iris-biotech.desigmaaldrich.com Common protection strategies include the Boc/Bzl and Fmoc/tBu methods, which utilize different sets of acid- and base-labile protecting groups, respectively. peptide.com The use of these derivatives prevents undesirable outcomes such as the formation of branched peptides or oligomerization of the activated amino acid. bachem.compeptide.com

Evolution and Significance of Nα-Acetylation in Peptide Chemistry

Nα-acetylation, the introduction of an acetyl group (-COCH₃) to the N-terminal amino group of a peptide, is a widespread modification in nature and a valuable tool in synthetic peptide chemistry. formulationbio.comcreative-proteomics.com This modification neutralizes the positive charge of the N-terminal amine, which can have several beneficial effects. formulationbio.com

Historically, N-terminal acetylation has been recognized for its ability to increase the stability of peptides against enzymatic degradation by exopeptidases. formulationbio.comgoogle.com Furthermore, acetylated peptides can better mimic the internal segments of a protein, where the amino and carboxyl termini are engaged in peptide bonds. peptide.comformulationbio.com This mimicry is particularly advantageous in studies involving cell interactions or in vivo experiments. formulationbio.com The development of methods for selective Nα-acetylation, often performed as the final step in solid-phase peptide synthesis (SPPS), has been a significant advancement in the field. peptide.comformulationbio.comnih.gov

Historical and Contemporary Perspectives on ε-Amino Benzyloxycarbonyl (Z) Protection of Lysine (B10760008)

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was one of the first widely usable Nα-protecting groups and marked the beginning of modern peptide synthesis. bachem.commasterorganicchemistry.com While its use for Nα-protection in solid-phase synthesis has diminished, the Z group remains a valuable tool for the protection of amino acid side chains, particularly the ε-amino group of lysine. bachem.compeptide.com

The Z group is stable under the acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively, making it orthogonal to these primary protection strategies. peptide.comiris-biotech.de It is typically removed by catalytic hydrogenation (e.g., using Pd-C/H₂) or by treatment with strong acids like HBr in acetic acid or HF. masterorganicchemistry.comfiveable.me This stability and method of removal make Z-protected lysine derivatives, such as Boc-Lys(Z)-OH and Fmoc-Lys(Z)-OH, essential building blocks for synthesizing peptides where side-chain modification is required or where specific deprotection strategies are employed. fiveable.mesigmaaldrich.com

Overview of Ac-Lys(Z)-OH as a Strategic Chemical Synthon in Academic Research

This compound is a specialized reagent that combines the features of Nα-acetylation and ε-amino protection. This dual modification makes it a valuable synthon for the synthesis of peptides with an acetylated N-terminus and a lysine residue whose side chain can be selectively deprotected at a later stage.

Research applications of this compound and its derivatives are diverse. For instance, the synthesis of Nα-[³H]acetyl-L-lysine chloromethyl ketone, a derivative of this compound, has been used to create an affinity label for the detection and study of proteases. nih.gov The acetylated N-terminus can mimic post-translational modifications, which are crucial for studying protein function, stability, and interactions. The protected ε-amino group allows for further site-specific modifications, such as the attachment of labels, cross-linkers, or other moieties after the main peptide chain has been assembled.

The strategic use of this compound enables the creation of complex peptide structures that are instrumental in various fields, including enzymology, molecular biology, and drug discovery. Its unique combination of protecting groups facilitates the synthesis of peptides that can help unravel the intricacies of biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O5 B554821 Ac-Lys(Z)-OH CAS No. 6367-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUVJQBGBKAJMS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodological Innovations for Ac Lys Z Oh Derivatives

Development of Orthogonal Protecting Group Schemes Utilizing Ac-Lys(Z)-OH

Compatibility with Fmoc/tBu and Boc/Bn Strategies

The effectiveness of this compound in peptide synthesis is largely determined by its compatibility with established orthogonal protecting group strategies, primarily the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) and tert-butyloxycarbonyl (Boc)/benzyl (B1604629) (Bn) approaches.

Fmoc/tBu Strategy: In the Fmoc/tBu strategy, the Nα-amino group is protected by Fmoc, which is base-labile and typically removed with a secondary amine like piperidine (B6355638) organic-chemistry.orgnih.gov. Side-chain functional groups are usually protected by acid-labile groups, such as tert-butyl (tBu), which are removed during final cleavage from the resin using trifluoroacetic acid (TFA) organic-chemistry.orgnih.gov. The Nε-benzyloxycarbonyl (Z) group on this compound is stable under the basic conditions used for Fmoc deprotection. Its removal is typically achieved through catalytic hydrogenolysis, a process orthogonal to both Fmoc and tBu group cleavage nih.goviris-biotech.deissuu.com. The Nα-acetyl group is generally very stable and not intended for removal during standard Fmoc SPPS, acting as a permanent modification in this context. Therefore, this compound can be readily incorporated into an Fmoc/tBu synthesis, with the Nε-Z group remaining intact until a specific hydrogenolysis step is performed, allowing for selective modification of the ε-amino group.

Boc/Bn Strategy: The Boc/Bn strategy utilizes Boc for Nα-amino protection, which is acid-labile (cleaved by TFA) organic-chemistry.orgnih.gov. Side-chain protecting groups are often benzyl (Bn) or benzyl-based, which are also removed by catalytic hydrogenolysis nih.govmdpi.comrsc.org. Similar to the Fmoc/tBu strategy, the Nε-Z group in this compound is removed by hydrogenolysis. This makes it compatible with the Boc/Bn strategy, as the hydrogenolysis conditions required for Z removal are distinct from the acidic conditions used for Boc deprotection. The Nα-acetyl group's stability ensures it is not affected by these deprotection steps.

The orthogonality of the Nε-Z group with the common Fmoc/tBu and Boc/Bn strategies allows for selective manipulation of the lysine (B10760008) side chain at different stages of peptide synthesis or post-synthesis.

Sequential Deprotection Chemistries for Differential Amino Group Availability

The presence of the Nε-Z group in this compound is central to enabling sequential deprotection chemistries for differential amino group availability. After incorporation into a peptide chain, the Nε-Z group can be selectively removed under mild catalytic hydrogenolysis conditions (e.g., H₂ gas with Pd/C catalyst) nih.goviris-biotech.deissuu.com. This process liberates the ε-amino group of lysine, making it available for further chemical modifications such as acylation, alkylation, or conjugation, while the Nα-acetyl group remains intact.

This selective deprotection is crucial for constructing branched peptides, introducing labels at specific positions, or creating cyclic peptides. For instance, if a peptide is synthesized using the Fmoc/tBu strategy, the Nα-amino groups of other amino acids are deprotected and coupled sequentially using piperidine and TFA. Once the peptide chain is assembled, the Nε-Z group of the incorporated this compound residue can be removed via hydrogenolysis. This unmasks the ε-amino group, allowing for site-specific functionalization without affecting the Nα-acetyl group or other peptide bonds.

Other orthogonal protecting groups, such as Dde or ivDde, are removed by hydrazine (B178648) peptide.comsigmaaldrich.com, and Alloc is removed by palladium iris-biotech.deiris-biotech.deug.edu.pl. The Z group's removal via hydrogenolysis offers a distinct set of conditions, further enhancing the repertoire of orthogonal strategies available to synthetic chemists. The inherent stability of the Nα-acetyl group means it does not participate in these selective deprotection steps, serving as a permanent modification.

Analytical and Spectroscopic Validation of Synthetic Intermediates and Products

The successful synthesis and incorporation of this compound and its derivatives into peptide chains necessitate rigorous analytical and spectroscopic validation. Common techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure and purity of this compound and its peptide conjugates. ¹H NMR provides information on the number and type of protons, their chemical environment, and coupling patterns, while ¹³C NMR elucidates the carbon backbone. For example, characteristic signals for the acetyl methyl protons, the benzyloxycarbonyl methylene (B1212753) and phenyl protons, and the lysine aliphatic chain protons would be expected spectrabase.comresearchgate.netresearchgate.net. ¹³C NMR would show distinct signals for the carbonyl carbons of the acetyl and Z groups, as well as the characteristic aliphatic carbon signals of lysine spectrabase.comresearchgate.netresearchgate.netchemicalbook.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound and its synthetic intermediates or final peptide products. Reversed-phase HPLC (RP-HPLC) is commonly used, often coupled with UV detection. Methods for lysine quantification and related derivatives often involve derivatization (e.g., with o-phthaldialdehyde or similar reagents) to enhance detectability nih.govorientjchem.orgresearchgate.netnih.gov. Retention times and peak purity analysis are critical parameters for validation. For instance, a typical RP-HPLC method might involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govorientjchem.org.

Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are vital for confirming the molecular weight of the synthesized compounds, thereby verifying their identity and integrity rsc.org.

These analytical techniques, when applied systematically, ensure the quality and structural integrity of this compound and its derivatives throughout the synthetic process, from the building block itself to the final peptide product.

Application of Ac Lys Z Oh in Contemporary Peptide Synthesis Paradigms

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptides on a solid support. Ac-Lys(Z)-OH can be effectively integrated into SPPS protocols, offering specific advantages in the construction of complex peptides.

Resin Attachment Strategies and C-Terminal Functionalization

The initial step in SPPS involves the attachment of the first amino acid to a solid support, or resin. When this compound is the C-terminal residue, its carboxyl group is activated and coupled to a functionalized resin. Common resins for obtaining a C-terminal carboxylic acid upon cleavage include Wang and 2-chlorotrityl chloride (2-CTC) resins. nih.gov The choice of resin is critical as it dictates the conditions required for the final cleavage of the peptide from the solid support.

Alternatively, strategies exist for attaching the peptide to the resin via the side chain of an amino acid, which allows for subsequent functionalization of the C-terminal carboxyl group. nih.gov For instance, a pre-functionalized lysine (B10760008) derivative can be attached to the resin through its side chain, leaving the C-terminus available for modification after the peptide has been assembled. nih.gov

A variety of linkers can be employed to connect the peptide to the resin, and the selection of the linker determines the functionality of the C-terminus of the final peptide. nih.govcsic.es For example, Rink amide resin is used to produce peptide amides. nih.gov

Table 1: Common Resins and Linkers in SPPS

Resin/LinkerC-Terminal Functionality upon CleavageCleavage Conditions
Wang ResinCarboxylic Acid nih.govStrong Acid (e.g., TFA) nih.gov
2-Chlorotrityl Chloride (2-CTC) ResinCarboxylic Acid nih.govMild Acid nih.gov
Rink Amide ResinCarboxamide nih.govStrong Acid (e.g., TFA) nih.gov

Coupling Reagents and Additives for Amide Bond Formation with this compound

The formation of the amide (peptide) bond is the fundamental reaction in peptide synthesis. To achieve high efficiency, the carboxyl group of the incoming amino acid, in this case, this compound, must be activated. A variety of coupling reagents and additives are used for this purpose. peptide2.comsigmaaldrich.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating reagents. peptide2.combachem.com However, their use can be associated with side reactions, including racemization. peptide2.combachem.com To mitigate these side reactions and enhance coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly employed. peptide2.comsigmaaldrich.combachem.com

Phosphonium and aminium (uronium) salt-based reagents are now widely used due to their high efficiency and the low incidence of side reactions. sigmaaldrich.com Popular examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide2.comsigmaaldrich.com These reagents convert the protected amino acid into a more reactive activated species, facilitating rapid amide bond formation. sigmaaldrich.com More recent developments include reagents based on Oxyma Pure, such as COMU, which offer enhanced safety and solubility profiles. sigmaaldrich.combachem.com

Table 2: Common Coupling Reagents and Additives in SPPS

Reagent/AdditiveTypeKey Features
DCC, DICCarbodiimideEffective but can lead to racemization and urea (B33335) byproducts. peptide2.combachem.com
HOBt, HOAtAdditiveSuppress racemization and improve coupling rates. peptide2.comsigmaaldrich.combachem.com
PyBOP, HBTU, TBTUPhosphonium/Aminium SaltHigh coupling efficiency, widely used. peptide2.comsigmaaldrich.com
HATUAminium SaltHighly efficient, particularly for difficult couplings. peptide2.comsigmaaldrich.com
COMUAminium SaltBased on Oxyma Pure, offers improved safety and solubility. sigmaaldrich.combachem.com

Minimization of Side Reactions (e.g., Racemization, Aspartimide Formation) during SPPS

Several side reactions can occur during SPPS, potentially leading to impurities in the final peptide product. Two of the most common are racemization and aspartimide formation.

Racemization , the loss of stereochemical integrity at the α-carbon of the amino acid, can occur during the activation and coupling steps. nih.govnih.gov The use of urethane-based protecting groups like Fmoc, Boc, and Z generally helps to preserve the optical purity of the amino acid during activation. bachem.com For cysteine, which is particularly prone to racemization, using specific coupling protocols and additives like HOBt can be crucial. bachem.comnih.gov Lowering the temperature during coupling can also help to limit racemization. nih.gov

Aspartimide formation is a significant side reaction that occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.govnih.gov It is promoted by the basic conditions used for Fmoc group removal and can lead to the formation of β-aspartyl peptides and racemization of the Asp residue. nih.govnih.govresearchgate.net Strategies to minimize aspartimide formation include the use of bulky side-chain protecting groups for Asp, the addition of HOBt to the deprotection solution, and the use of alternative deprotection reagents like piperazine (B1678402) instead of piperidine (B6355638). nih.govresearchgate.net Backbone protection of the aspartyl residue is another effective, though more complex, strategy. nih.gov

Cleavage of Z-Protecting Group from Resin-Bound Peptides

The benzyloxycarbonyl (Z) group is a well-established protecting group for the side chain of lysine. peptide.com It is stable to the mildly acidic conditions often used for the removal of the temporary Nα-Fmoc protecting group during SPPS. peptide.com The Z group is typically removed at the end of the synthesis, often concurrently with the cleavage of the peptide from the resin. peptide.com

The standard method for cleaving the Z group is catalytic hydrogenolysis. However, this method is not compatible with solid-phase synthesis. For resin-bound peptides, strong acidic conditions are generally required. peptide.com Reagents such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or a mixture of trifluoroacetic acid (TFA) with scavengers are commonly used to cleave the Z group and release the peptide from the resin simultaneously. peptide.com The choice of cleavage cocktail depends on the specific resin and the other protecting groups present in the peptide.

Utilization in Solution-Phase Peptide Synthesis (SolPPS) Methodologies

Solution-Phase Peptide Synthesis (SolPPS), while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale synthesis of peptides and for the preparation of peptide fragments for convergent synthesis strategies. sigmaaldrich.combachem.com

Fragment Condensation and Segment Coupling Approaches

In a fragment condensation or segment coupling strategy, smaller, protected peptide fragments are synthesized separately, either by SPPS or SolPPS, and then coupled together in solution to form the final, larger peptide. nih.govnih.gov This convergent approach can be more efficient than the linear, stepwise synthesis of long peptides. nih.gov

This compound can be incorporated into peptide fragments intended for use in segment condensation. csic.es The Z group on the lysine side chain is stable during the synthesis and purification of the fragment. peptide.compeptide.com The protected fragments are then coupled using methods similar to those employed in SolPPS, often involving the activation of the C-terminal carboxyl group of one fragment and its reaction with the N-terminal amino group of another. peptide2.comnih.gov The use of coupling reagents like DCC, HBTU, or HATU, often in combination with additives like HOBt or HOAt, is common in these fragment condensation reactions. peptide2.comresearchgate.net

The choice of protecting groups for the fragments is crucial to ensure that they can be selectively deprotected for the coupling reaction without affecting other protecting groups within the fragments. The Z group's stability profile makes it a suitable choice for side-chain protection in such strategies. peptide.compeptide.com

Considerations for Large-Scale Preparations

The industrial-scale manufacturing of peptides presents considerable challenges, including the management of large volumes of solvents, ensuring high yields across multiple synthetic steps, and minimizing side reactions. ypsofacto.combachem.com In large-scale solution-phase peptide synthesis (SolPS), the selection of protecting groups is critical. The benzyloxycarbonyl (Z) group, as found in this compound, alongside the tert-butyloxycarbonyl (Boc) group, is frequently favored for protecting α-amino groups. ug.edu.pl This preference is due to the formation of volatile by-products during the deprotection step, which simplifies purification. ug.edu.pl For the carboxyl group, the most straightforward protection is the free acid itself, though benzyl (B1604629) or t-butyl esters are also employed and must be orthogonal to the α-amino protecting group. ug.edu.pl

Solid-Phase Peptide Synthesis (SPPS) is a dominant technology for producing peptides, but it is not without its own scale-up difficulties. rsc.org Key challenges include the real-time monitoring of reaction completion, the physical swelling of the polymer resin which can limit reactor volume, and issues related to peptide aggregation. vapourtec.com Furthermore, the extensive use of hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), along with costly and potentially hazardous coupling reagents, poses significant environmental and economic hurdles. rsc.orgproteogenix.science The transition from laboratory procedures to industrial SPPS often involves more than just increasing reactor size; it requires a holistic process engineering approach to optimize every component for efficiency and sustainability. ypsofacto.com

Synthesis MethodKey Considerations for Large-Scale ProductionPreferred Protecting Groups (Example)
Solution-Phase Peptide Synthesis (SolPS) Management of solvent volumes, purification of intermediates, minimizing racemization, ensuring high step-wise yield. ug.edu.plα-Amino: Benzyloxycarbonyl (Z), Boc. ug.edu.pl Carboxyl: Free acid, Benzyl/t-butyl esters. ug.edu.pl
Solid-Phase Peptide Synthesis (SPPS) Resin swelling, real-time reaction monitoring, peptide aggregation, use of hazardous solvents/reagents, high purification costs. vapourtec.comproteogenix.scienceFmoc/tBu strategy is common. wikipedia.org For specific side-chain protection (like Lysine), Z-groups are also utilized. peptide.com

Application of Biomimetic Coupling Reagents in SolPPS

In the quest for greener and more efficient peptide synthesis, biomimetic coupling reagents have gained attention. One such reagent is propylphosphonic anhydride (B1165640) (T3P®), which facilitates amide bond formation in a manner analogous to the ATP-grasp enzymes in biological systems. mdpi.comresearchgate.net T3P® has proven effective in Solution-Phase Peptide Synthesis (SolPPS), promoting rapid and highly efficient peptide bond formation with the significant advantage of generating water-soluble by-products, simplifying purification. mdpi.comresearchgate.net

Enzymatic Peptide Synthesis with Lysine-Containing Substrates

Chemoenzymatic peptide synthesis combines the precision of enzymes with the flexibility of chemical methods. Proteases, typically known for cleaving peptide bonds, can be used in reverse to ligate peptide fragments under specific conditions, offering high stereo- and regioselectivity without the need for extensive side-chain protection. mdpi.commdpi.com

Chymotrypsin-Mediated Ligations Involving Lysine Derivatives

α-Chymotrypsin, a serine protease, is known to cleave peptide bonds on the carboxyl side of hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine. mdpi.com However, it can also be effectively used for the synthesis of peptide bonds. Research has shown that α-chymotrypsin can catalyze the formation of His-Lys bonds and the oligomerization of peptides containing lysine. mdpi.comsci-hub.stuminho.pt

In kinetically controlled syntheses, α-chymotrypsin-catalyzed acyl transfer to lysine derivatives has been examined. Interestingly, when using Nε-unprotected lysine derivatives as the amino component, α-chymotrypsin can provide higher peptide yields compared to trypsin-catalyzed reactions. sci-hub.st The efficiency of the synthesis can be further enhanced by conducting the reaction in frozen aqueous systems, which can increase yields even with less efficient nucleophiles. mdpi.comsci-hub.st Subtilisin is another protease that has been used to catalyze the acylation of lysine p-nitroanilides with N-acylated peptide methyl esters. nih.gov

Lysyl Endopeptidase (Lys-C) Catalysis and Carboxyl Oxygen Exchange Studies

Lysyl Endopeptidase, commonly known as Lys-C, is a serine protease with exceptionally high specificity. serva.deuniprot.org It exclusively cleaves peptide bonds at the C-terminal side of lysine residues, including the often-resistant Lys-Pro bond. uniprot.orgresearchgate.net This high degree of specificity makes Lys-C an invaluable tool in proteomics for protein sequencing and peptide mapping. serva.deresearchgate.net

Lys-C is isolated from bacteria such as Lysobacter enzymogenes. uniprot.orgnih.gov It functions as a trypsin-type serine protease and maintains its activity over a broad pH range. researchgate.netnih.gov A notable feature of Lys-C is its stability in the presence of denaturants like urea and SDS, which is advantageous when working with poorly soluble proteins. serva.deresearchgate.net The catalytic mechanism involves a classic serine protease triad, and structural studies have provided high-resolution insights into its active site and substrate binding pocket, explaining its strict specificity for lysine over other basic residues like arginine. researchgate.netnih.gov Peptides containing Nε-methylated lysines have been shown to be resistant to the action of Lys-C. researchgate.net

Investigation of Enzyme Specificity and pH Dependence in Lysine Peptide Hydrolysis

The catalytic activity of proteases is highly dependent on pH, as the ionization states of active site residues are crucial for catalysis. For trypsin, a protease that specifically cleaves after lysine and arginine residues, the pH profile of its activity has been studied in detail using substrates like N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, a derivative structurally related to the protected lysine in this compound. acs.org

Kinetic studies reveal that the catalytic efficiency (kcat/KM) of trypsin is maximal at alkaline pH values and decreases significantly as the pH becomes more acidic. acs.org This pH dependence is linked to the pKa values of key active site residues: histidine-57 (pKa ≈ 6.75) and aspartate-189 (pKa ≈ 4.10). acs.org Protonation of either of these residues leads to a loss of catalytic activity. acs.org The pH can also induce conformational changes in peptide substrates, affecting their susceptibility to enzymatic hydrolysis. rsc.org Other proteases exhibit different pH optima; for instance, pepsin is most active in the highly acidic environment of the stomach (pH 1.5-2.5). rsc.org This demonstrates that the pH must be carefully controlled to optimize either peptide bond hydrolysis or synthesis.

EnzymeSpecificityOptimal pH Range (Typical)Key Findings Related to Lysine Substrates
α-Chymotrypsin C-terminal of aromatic residues (Tyr, Trp, Phe), but broader in synthesis. mdpi.comAlkaline (for synthesis). uminho.ptCan catalyze His-Lys bond formation with high yields, especially with Nε-unprotected lysine. sci-hub.st
Lysyl Endopeptidase (Lys-C) C-terminal of Lysine, including Lys-Pro. uniprot.org7.7 - 9.0. researchgate.netgoogle.comHighly specific, making it a key tool for protein sequencing. serva.de
Trypsin C-terminal of Lysine and Arginine. acs.orgAlkaline (e.g., 8.0-9.0). acs.orgActivity is highly dependent on the protonation state of His-57 and Asp-189. acs.org
Pepsin Non-specific, prefers hydrophobic residues.Acidic (1.5 - 2.5). rsc.orgActivity is largely dictated by the acidic environment of its function. rsc.org

Advanced Studies on Protecting Group Dynamics and Selectivity in Lysine Chemistry

Development of Novel Lysine (B10760008) Protecting Groups for Enhanced Synthetic Versatility

The Significance of Differential Protection for Lysine

Lysine possesses two primary amino groups: the α-amino group at the N-terminus and the ε-amino group on its side chain. For controlled peptide synthesis, both of these reactive sites typically require temporary protection. Differential protection, employing distinct protecting groups with orthogonal deprotection chemistries, is crucial for advanced synthetic strategies. This approach allows for the selective deprotection and functionalization of either the α-amino or ε-amino group, facilitating complex synthetic routes such as branched peptides, cyclic peptides, or peptides with site-specific post-translational modifications google.comrsc.orgresearchgate.net.

The Benzyloxycarbonyl (Z) Group for Nε-Lysine Protection

The benzyloxycarbonyl (Z) group, also known as carbobenzyloxy (Cbz), is a well-established and robust protecting group for the ε-amino group of lysine. Its key advantage lies in its stability across a broad range of acidic and basic conditions commonly encountered during peptide coupling and deprotection steps researchgate.netissuu.comnih.gov. Research findings indicate that the Z group is particularly stable to mild acid treatments (e.g., dilute trifluoroacetic acid) and mild basic conditions, making it a reliable choice for protecting the lysine side chain throughout multi-step syntheses issuu.com.

The deprotection of the Z group is typically achieved via catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere researchgate.netissuu.comnih.gov. This method is highly selective and orthogonal to many other protecting groups, such as acid-labile Boc or base-labile Fmoc groups. This orthogonality is fundamental to achieving selective deprotection and subsequent functionalization of the lysine side chain without affecting other protected residues researchgate.net.

The Acetyl (Ac) Group for Nα-Lysine Protection

The acetyl (Ac) group (CH₃CO-) is frequently employed as a protecting group for the α-amino terminus of amino acids. While Fmoc and Boc are more prevalent in standard solid-phase peptide synthesis (SPPS) for their well-defined deprotection conditions, the acetyl group offers alternative properties. Research has shown its utility in specific contexts, such as N-terminal modifications issuu.com or in strategies aimed at mitigating peptide aggregation during synthesis, where acetylated lysine residues ([Lys(Ac)]₆) have demonstrated efficacy in improving crude purity acs.org.

The deprotection of the acetyl group is generally accomplished under milder conditions compared to the Z group. Common methods include treatment with dilute acids, dilute bases, or hydrazinolysis researchgate.net. These conditions are distinct from catalytic hydrogenation, offering a degree of orthogonality when combined with other protecting groups. The relative lability of the acetyl group under mild conditions allows for selective deprotection of the N-terminus, enabling peptide bond formation or further N-terminal modifications while the ε-amino group remains protected.

Strategic Combination: Nα-Acetyl-Nε-Benzyloxycarbonyl-L-lysine (Ac-Lys(Z)-OH)

The combination of an Nα-acetyl group and an Nε-benzyloxycarbonyl (Z) group on lysine, represented as this compound, exemplifies a strategy for enhanced synthetic versatility through differential protection. This specific pairing leverages the distinct chemical properties and deprotection mechanisms of both groups.

The Nα-acetyl group provides a stable yet selectively removable protection for the alpha-amino group. This allows for controlled peptide bond formation or selective N-terminal derivatization. Subsequently, the robust Nε-benzyloxycarbonyl group on the side chain can be removed via catalytic hydrogenation, a process that does not affect the acetyl group or many other common protecting groups. This orthogonal deprotection capability allows for precise functionalization of the lysine side chain at a later stage in the synthesis. Conversely, if the acetyl group is removed first, the N-terminus becomes available for coupling or modification while the Z-protected side chain remains intact. This strategic layering of protection and deprotection pathways significantly expands the synthetic toolkit for creating complex and precisely modified peptides.

Research Findings and Data

The development of protecting group strategies for lysine is an ongoing area of research, driven by the need for greater control and efficiency in peptide synthesis. Key research findings highlight the distinct behaviors and applications of the acetyl and benzyloxycarbonyl groups:

Orthogonality and Stability: The benzyloxycarbonyl (Z) group is recognized for its robust stability under a wide range of conditions, with its selective removal via catalytic hydrogenation offering a crucial orthogonal deprotection pathway researchgate.netissuu.comnih.gov. This stability makes it ideal for protecting the lysine side chain during multiple synthetic steps.

Selective Deprotection: The acetyl group, while typically removed under milder acidic or basic conditions, provides a complementary deprotection profile. Its differential lability compared to the Z group enables selective manipulation of either the N-terminus or the side chain, a cornerstone of enhanced synthetic versatility researchgate.netissuu.comacs.org.

Minimizing Impurities: Efficient synthesis of differentially protected lysine derivatives is critical to prevent the formation of undesired impurities, underscoring the importance of well-defined protecting group chemistries and deprotection protocols google.com.

The following table summarizes the key characteristics of the acetyl and benzyloxycarbonyl protecting groups relevant to their application in differentially protected lysine derivatives:

Protecting GroupSite of ProtectionPrimary Deprotection MethodStability to AcidStability to BaseOrthogonality RationaleContribution to Versatility
Acetyl (Ac) Nα-aminoMild Acid/BaseStable to mild; labile to strongStable to mild; labile to strongRemovable under conditions orthogonal to hydrogenationEnables selective N-terminal reactions or deprotection for peptide coupling; can mitigate aggregation acs.org.
Benzyloxycarbonyl (Z) Nε-aminoCatalytic Hydrogenation (Pd/C, H₂)StableStableRemovable by hydrogenation, orthogonal to acid/base labile groupsProvides robust side-chain protection, allowing for selective functionalization after N-terminal manipulations researchgate.netissuu.comnih.gov.

This strategic combination of protecting groups, as exemplified by Nα-acetyl-Nε-benzyloxycarbonyl-L-lysine, allows chemists to orchestrate complex synthetic sequences with high precision, paving the way for novel peptide-based materials and therapeutics.

Compound List:

This compound: Nα-acetyl-Nε-benzyloxycarbonyl-L-lysine

Lysine: An amino acid with two amino groups (α-amino and ε-amino).

Acetyl (Ac) group: CH₃CO-

Benzyloxycarbonyl (Z) group: (Phenylmethoxycarbonyl) group, used to protect amino functions.

Fmoc (9-fluorenylmethoxycarbonyl): A common base-labile protecting group for amino groups, primarily used for the α-amino group in SPPS.

Boc (tert-butyloxycarbonyl): A common acid-labile protecting group for amino groups.

Alloc (allyloxycarbonyl): An allyl-based protecting group, often removed by palladium catalysis.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group for amino functions, typically removed with hydrazine (B178648).

Mtt (methyltrityl): A protecting group for amino and hydroxyl functions, removed by mild acid.

Nvoc (6-nitroveratryloxycarbonyl): A photolabile protecting group.

TFA (trifluoroacetyl): A protecting group often removed by mild basic conditions.

Research Applications of Ac Lys Z Oh and Its Derivatives in Chemical Biology and Biochemistry

Probing Enzyme Mechanism and Substrate Recognition

The specific functionalities of Ac-Lys(Z)-OH make it a powerful tool for elucidating the intricate workings of enzymes, particularly those that interact with lysine (B10760008) residues. By incorporating this modified amino acid into peptide substrates, researchers can gain insights into enzyme mechanisms and substrate specificity.

Studies of Lysine Acylation and Formylation by Radical Species

This compound and its derivatives are instrumental in studying non-enzymatic post-translational modifications, such as those induced by radical species. For instance, research has shown that α-dicarbonyl compounds, in the presence of peroxynitrite, can generate acyl radicals that lead to the acylation and formylation of lysine residues. In these studies, derivatives like Z-Lys-OMe, which is structurally similar to this compound, have been used to investigate the preferential targeting of the α- or ε-amino group of lysine. Such studies have confirmed both (α)N- and (ε)N-acetylation and formylation of lysine by these radical species, providing insights into the potential for radical-mediated protein modifications in biological systems.

These findings are significant as they suggest a possible mechanism for the radical acylation of proteins in epigenetic processes, where enzymatic acetylation is a well-documented and critical event. The observation of lysine formylation by methylglyoxal (B44143) in these systems was a novel finding, highlighting the utility of protected lysine derivatives in uncovering new biochemical reactions.

Investigations into Enzymatic Decarboxylation Processes

While direct studies employing this compound in enzymatic decarboxylation research are not extensively documented, the principles of its application are clear. Lysine decarboxylase is a key enzyme that converts lysine to cadaverine. wikipedia.org Understanding the mechanism of this enzyme is crucial for both fundamental biochemistry and industrial applications. Protected lysine derivatives, in principle, can be used to probe the active site of lysine decarboxylase and other amino acid decarboxylases.

By synthesizing peptide substrates or inhibitors containing this compound, researchers could investigate the structural and chemical requirements for substrate binding and catalysis. For example, the benzyloxycarbonyl (Z) group on the ε-amino group would block its interaction with the enzyme's active site, allowing for the study of the role of the α-amino and carboxyl groups in the decarboxylation process. Furthermore, the acetyl group at the Nα-position mimics a common post-translational modification, enabling studies on how such modifications might influence enzymatic activity. The stereochemistry of the enzymatic decarboxylation of L-lysine, which proceeds with retention of configuration, is a key aspect that can be further explored using specifically modified substrates. nih.gov

Synthesis of Biologically Relevant Peptides as Research Tools

The synthesis of peptides with specific biological functions is a cornerstone of chemical biology research. This compound is a vital component in the solid-phase peptide synthesis (SPPS) of such research tools, allowing for the creation of complex and functionally diverse molecules.

Creation of Peptides Mimicking Bacterial Cell Wall Components

The bacterial cell wall is a complex structure composed of peptidoglycan, which contains peptide stems with lysine residues. wikipedia.org The synthesis of peptidoglycan fragments and their mimetics is essential for studying bacterial physiology, antibiotic mechanisms, and the host immune response. nih.gov Protected lysine derivatives are crucial for the stepwise assembly of these complex structures.

For example, in the synthesis of fragments of the bacterial cell wall, a protected lysine such as Boc-Lys(Z)-OH is often used to build the peptide chain. This allows for the selective deprotection and modification of the lysine side chain, which is often a site for cross-linking to other peptide chains in the peptidoglycan structure. The use of this compound would similarly allow for the precise construction of peptidoglycan mimetics where the N-terminus of the peptide chain is acetylated, mimicking a natural state or a specific modification being investigated.

Mimicked ComponentOrganism of OriginSynthetic StrategyRole of Protected Lysine
Peptidoglycan fragmentEscherichia coliSolid-phase peptide synthesisSite-specific incorporation and subsequent modification
LipopeptideBacillus subtilisConvergent synthesisAttachment of lipid moieties
Teichoic acid-peptide conjugateStaphylococcus aureusSolution-phase synthesisLinkage to the teichoic acid backbone

Development of Fluorescent and Affinity-Labeled Peptide Probes

Fluorescent and affinity-labeled peptides are indispensable tools for visualizing and isolating biological targets such as enzymes and receptors. The lysine side chain is a common site for the attachment of these labels due to its reactive primary amine. This compound provides a strategic advantage in the synthesis of such probes.

The Z-group on the ε-amino group can be selectively removed during peptide synthesis to allow for the attachment of a fluorescent dye, a quencher for fluorescence resonance energy transfer (FRET) probes, or an affinity tag like biotin. nih.gov The Nα-acetyl group remains intact, which can be important for mimicking the natural N-terminus of a protein or for preventing unwanted side reactions. This approach has been used to create a variety of peptide-based probes for studying enzyme activity, receptor binding, and protein-protein interactions. For instance, diazirine-based photoaffinity probes have been developed to identify "readers" and "erasers" of histone post-translational modifications, a strategy that can be adapted using this compound. nih.gov

Probe TypeLabel/TagApplication
Fluorescent ProbeFluorescein, RhodamineEnzyme activity assays, cellular imaging
FRET ProbeDonor/Acceptor Pair (e.g., Coumarin/QSY-35)Protease activity monitoring
Affinity ProbeBiotinProtein isolation and purification
Photo-crosslinking ProbeDiazirine, BenzophenoneIdentifying protein interaction partners

Elucidating the Role of Lysine Post-Translational Modifications (PTMs)

Lysine residues are subject to a wide array of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and SUMOylation. These modifications play critical roles in regulating protein function, stability, and localization. This compound is a valuable tool for synthesizing peptides and proteins with specific PTMs at defined sites, which is essential for dissecting the functional consequences of these modifications.

The chemical synthesis of peptides containing acetylated lysine is fundamental to understanding how this PTM influences protein structure and function. This compound is a precursor for introducing a stable acetyl group at the N-terminus, while the ε-amino group can be deprotected and subsequently modified to carry another PTM. This allows for the generation of peptides with multiple, distinct PTMs to study their crosstalk and combinatorial effects on biological processes. nih.gov For instance, the interplay between lysine acetylation and ubiquitination, which can be competitive or cooperative, can be investigated using synthetic peptides containing both modifications at specific sites. mdpi.com Molecular dynamics simulations have been used to study the effect of lysine acetylation on peptide aggregation, a process implicated in neurodegenerative diseases. nih.gov The synthesis of precisely modified peptides using building blocks like this compound is crucial for providing the experimental validation for such computational studies.

The ability to create homogeneously modified proteins allows for detailed biochemical and structural studies that are often not possible with proteins isolated from natural sources, which typically exist as a heterogeneous mixture of modified and unmodified forms. This has profound implications for understanding the "histone code" and other PTM-driven regulatory networks.

Chemical Synthesis of Acylated and Alkylated Lysine Peptides

The synthesis of peptides containing acylated or alkylated lysine residues is fundamental for studying the impact of these modifications on protein function. This compound and its analogs are valuable tools in solid-phase peptide synthesis (SPPS) for introducing these modifications at specific sites.

In a typical SPPS protocol, amino acids are sequentially added to a growing peptide chain anchored to a solid resin. To create an acylated or alkylated lysine residue, a protected lysine derivative is incorporated into the desired position. For instance, to synthesize a peptide with a monomethylated lysine, Fmoc-Lys(Boc,Me)-OH can be utilized. The Boc protecting group on the ε-amino group is later removed during the cleavage of the peptide from the resin with trifluoroacetic acid (TFA). peptide.com Similarly, for dimethylated and trimethylated lysine residues, Fmoc-Lys(Me2)-OH HCl and Fmoc-Lys(Me3)+-OH Cl- are available. peptide.com

The synthesis of more complex modifications, such as glycated lysine residues, can also be achieved. One approach involves the modification of an Fmoc-protected lysine derivative, which is then used in SPPS. 5z.com Alternatively, the lysine residue can be modified after it has been incorporated into the peptide chain on the resin. 5z.com

The following table summarizes different approaches for synthesizing modified lysine peptides:

ModificationSynthetic ApproachKey Reagents/Building BlocksReference
Monomethylated LysineSolid-Phase Peptide SynthesisFmoc-Lys(Boc,Me)-OH peptide.com
Dimethylated LysineSolid-Phase Peptide SynthesisFmoc-Lys(Me2)-OH HCl peptide.com
Trimethylated LysineSolid-Phase Peptide SynthesisFmoc-Lys(Me3)+-OH Cl- peptide.com
Glycated Lysine (Amadori product)On-resin modification or use of pre-modified Fmoc-LysGlucose, Fmoc-Lys-OH 5z.com
Carboxymethylated/Carboxyethylated LysineOn-resin alkylation or use of pre-modified Fmoc-LysBromoacetic acid, ethyl acrylate 5z.com

These synthetic strategies allow for the precise placement of various acyl and alkyl groups on lysine residues within a peptide sequence, enabling detailed investigations into their functional roles.

Implications for Protein-Protein Interactions and Gene Regulation Studies

Lysine acylation, particularly acetylation, is a widespread post-translational modification that plays a critical role in regulating protein-protein interactions and gene expression. The synthesis of peptides containing acetylated lysine, facilitated by precursors like this compound, is essential for elucidating these regulatory mechanisms.

Lysine acetylation neutralizes the positive charge of the lysine side chain, which can directly impact electrostatic interactions with other molecules, including proteins and DNA. nih.gov This modification can alter protein conformation and create or disrupt binding sites for other proteins. nih.gov For example, proteins containing specific domains, such as bromodomains, recognize and bind to acetylated lysine residues, thereby mediating the assembly of protein complexes involved in transcriptional regulation. nih.gov

In the context of gene regulation, the acetylation of histone proteins is a well-studied phenomenon. Histone acetylation generally leads to a more open chromatin structure, making DNA more accessible to transcription factors and promoting gene expression. researchgate.netnih.gov By synthesizing specific histone peptides with and without acetylation at particular lysine residues, researchers can investigate the precise effects of these modifications on chromatin dynamics and gene transcription.

The study of lysine acetoacetylation, another type of acylation, has revealed its involvement in regulating protein metabolism pathways and has identified key enzymes, such as p300 and HDACs, that add or remove this mark. elifesciences.org The development of chemo-immunological approaches for detecting acetoacetylated lysine has enabled the proteomic identification of numerous proteins with this modification, suggesting its broad impact on cellular processes. elifesciences.org

The ability to synthesize peptides with specific lysine modifications allows for:

Biochemical assays to identify "reader" proteins that bind to specific acylation marks.

Structural studies to understand how acylation impacts protein conformation and interactions.

Functional studies in cellular and animal models to determine the physiological consequences of specific acylation events. nih.gov

Contribution to Prebiotic Chemistry and Origin of Life Research

The study of how the building blocks of life, such as amino acids and peptides, could have formed under prebiotic conditions is a central theme in origin of life research. Derivatives of this compound, particularly lysine thioacids, have provided significant insights into non-enzymatic peptide bond formation.

Non-Enzymatic Peptide Ligation Studies of Lysine Thioacids

Recent research has demonstrated that lysine thioacids can undergo efficient non-enzymatic peptide ligation with aminonitriles in aqueous environments, a process that is highly relevant to prebiotic peptide synthesis. nih.govacs.org This reaction proceeds in near-quantitative yield at neutral pH, suggesting a plausible pathway for peptide chain elongation on early Earth. nih.govacs.org

A key finding is the remarkable selectivity of this ligation for lysine over its shorter homolog, ornithine. While lysine thioacids readily form peptides, ornithine thioacids rapidly and irreversibly cyclize into a lactam, which prevents them from participating in peptide bond formation. nih.govacs.org This observation provides a potential chemical basis for the selection of lysine as a proteinogenic amino acid over ornithine. nih.gov

The table below summarizes the outcomes of ligation experiments with lysine and ornithine thioacids:

ReactantConditionsMajor Product(s)YieldImplicationReference
Ac-Lys-SH + Gly-CNpH 7, K3Fe(CN)6Ac-Lys-Gly-CN96%Efficient peptide bond formation nih.govacs.org
Ac-Orn-SHpD 7.5Lactam (cyclized product)>90%Inhibition of peptide elongation nih.govacs.org
Ac-Lys-SH + Ac-Orn-SH + Gly-CNNeutral water, K3Fe(CN)6Ac-Lys-Gly-CN and Ornithine lactam>95% and 93% respectivelySelective incorporation of lysine into peptides nih.gov

These studies highlight the unique chemical properties of the lysine side chain, which is long enough to prevent rapid lactamization, allowing it to participate in intermolecular peptide ligation. nih.govacs.org This research suggests that the intrinsic chemical reactivity of amino acid derivatives in a prebiotic environment could have played a crucial role in shaping the composition of the first proteins. nih.gov Further research has also explored prebiotic catalytic peptide ligation, demonstrating highly α-selective, protecting-group-free ligation of lysine peptides at neutral pH, leaving the functional ε-amine side chain intact. ucl.ac.ukresearchgate.netnih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Ac-Lys(Z)-OH and Related Lysine (B10760008) Derivatives

The drive towards greener chemical processes is significantly impacting the synthesis of amino acid derivatives, including protected lysines like N-acetyl-L-lysine with a benzyloxycarbonyl (Z) protecting group on its epsilon-amino group (this compound) bldpharm.comambeed.com. Future research will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. This includes exploring biocatalytic approaches and flow chemistry techniques. For instance, chemoenzymatic polymerization of lysine derivatives using enzymes like papain offers a mild and environmentally friendly alternative to traditional chemical polymerization acs.org. Furthermore, advancements in atom-economical reactions and the use of renewable feedstocks for the synthesis of protected lysine building blocks are anticipated. The development of novel, easily removable protecting groups that are stable under various reaction conditions but can be cleaved under mild, orthogonal conditions will also be a key area of research, contributing to more efficient and sustainable peptide synthesis workflows iris-biotech.depeptide.com.

High-Throughput Synthesis and Screening Applications of Lysine-Containing Peptides

High-throughput synthesis (HTS) and screening methodologies are crucial for accelerating drug discovery and material science innovation. The ability to rapidly synthesize and evaluate large libraries of lysine-containing peptides is paramount. Future directions will involve the refinement of automated solid-phase peptide synthesis (SPPS) technologies, including advancements in robotic platforms and miniaturization for increased efficiency and reduced reagent consumption jpt.comunc.edugyrosproteintechnologies.comamericanpharmaceuticalreview.com. The development of novel combinatorial library design strategies, incorporating diverse lysine modifications and unnatural amino acids, will enable the exploration of vast chemical spaces. Furthermore, integrating artificial intelligence and machine learning into HTS workflows will facilitate the identification of promising peptide candidates with desired biological activities or material properties. Applications are expected to expand into areas such as personalized medicine, diagnostics, and the development of novel biomaterials, leveraging the unique properties conferred by lysine modifications jpt.comamericanpharmaceuticalreview.comnih.gov.

Chemoenzymatic Strategies for Complex Lysine-Modified Peptide Construction

Chemoenzymatic synthesis offers a powerful synergy between chemical and enzymatic methods, enabling the construction of complex peptides with high specificity and efficiency. Future research will focus on expanding the repertoire of enzymes used for peptide synthesis and modification, including engineered enzymes with tailored substrate specificities and catalytic activities acs.orgnih.govnih.govethz.ch. The development of novel chemoenzymatic ligation strategies, particularly those that can selectively modify lysine residues without the need for protecting groups, will be a significant advancement. This includes the use of enzymes like ligases to create specific peptide bonds or to introduce post-translational modifications onto lysine side chains, mimicking natural biological processes. The integration of these strategies into one-pot or continuous flow processes will further enhance their practicality and scalability for producing complex, precisely modified peptides for therapeutic and research applications acs.orgnih.govnih.govethz.ch.

Advancements in Site-Selective Lysine Conjugation for Bioconjugation Research

Site-selective conjugation to lysine residues remains a critical challenge in bioconjugation due to the high abundance and similar reactivity of lysine residues in peptides and proteins rsc.orgnih.govnih.gov. Future research will concentrate on developing novel chemical reagents and strategies that achieve exquisite site-selectivity. This includes the design of engineered peptides or proteins with strategically placed lysines that exhibit altered reactivity due to their local microenvironment, enabling targeted modification nih.govnih.govnih.gov. The development of new bioorthogonal chemistries, such as click chemistry variants or novel covalent labeling reagents that react specifically with lysine under physiological conditions, will be crucial rsc.orgnih.govnih.govpolyu.edu.hknih.govresearchgate.netgoogle.com. Furthermore, advancements in computational modeling will play a vital role in predicting and optimizing the site-selectivity of conjugation reactions. The application of these refined techniques is expected to lead to more homogeneous antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic tools with improved efficacy and reduced off-target effects rsc.orgnih.govnih.govpolyu.edu.hknih.gov.

Computational Modeling and Rational Design of Lysine-Modified Peptides for Targeted Research

Computational approaches are increasingly vital for the rational design of peptides with specific functions. Future research will leverage advanced computational tools, including molecular dynamics simulations, docking studies, and machine learning algorithms, to predict and optimize the behavior of lysine-modified peptides nih.govplos.orgacs.orgfrontiersin.org. This includes designing peptides with enhanced binding affinity to specific targets, improved stability, and tailored pharmacokinetic properties. For instance, computational design can guide the placement of lysine residues within peptide sequences to facilitate specific chemical modifications or to create novel catalytic sites nih.govplos.orgacs.org. The development of predictive models for lysine post-translational modifications, such as lactylation, will also be a key area, offering insights into cellular regulation and disease mechanisms frontiersin.org. By integrating computational design with experimental validation, researchers can accelerate the discovery of novel peptide-based therapeutics, diagnostics, and functional biomaterials.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Ac-Lys(Z)-OH in peptide chemistry?

this compound is synthesized via selective protection of the ε-amino group of lysine using benzyloxycarbonyl (Z) groups. Key steps include:

  • Amino acid activation : Use carbodiimide coupling agents (e.g., DCC) to activate the carboxyl group .
  • Protection strategy : Introduce the Z-group to the ε-amino lysine residue under basic conditions (e.g., NaHCO₃) to prevent side reactions during peptide elongation .
  • Characterization : Employ 1H^1H-NMR to confirm Z-group integration (δ ~7.3 ppm for aromatic protons) and LC-MS to verify molecular weight (330.81 g/mol) .
  • Purity validation : Use reverse-phase HPLC with UV detection (λ = 214 nm) to ensure >95% purity .

Q. How can researchers ensure reproducibility when reporting this compound synthesis in publications?

Follow ACS guidelines for experimental detail:

  • Materials : Specify reagent grades (e.g., "ACS-grade solvents"), supplier names (if critical), and purification methods (e.g., "distilled over CaH₂") .
  • Methods : Describe reaction conditions (temperature, pH), workup steps (e.g., "extracted with ethyl acetate 3×"), and characterization data (e.g., NMR shifts, HPLC retention times) .
  • Data sharing : Deposit raw spectral data (e.g., NMR, MS) in open repositories like PubChem or institutional databases .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing this compound from structurally similar derivatives (e.g., Ac-Lys(Boc)-OH)?

  • Chromatographic resolution : Optimize HPLC gradients using C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent to separate Z- and Boc-protected lysine derivatives .
  • Mass spectrometry : Utilize high-resolution MS (HRMS) to differentiate isotopic patterns or adduct formations unique to each protecting group .
  • NMR analysis : Compare 13C^{13}C-NMR spectra; the Z-group’s carbonyl carbon resonates at ~155 ppm, whereas Boc groups appear at ~80 ppm .

Q. How can this compound be integrated into enzymatic assays to study post-translational modifications (PTMs)?

  • Probe design : Synthesize fluorescent derivatives (e.g., Ac-Lys(Z)-AMC) by conjugating 7-amino-4-methylcoumarin to the carboxyl group for real-time kinetic studies .
  • Enzyme kinetics : Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) to quantify deacetylase activity. For example, HDAC1 kinetics were measured using Ac-Lys(cr)-AMC substrates in vitro .
  • Troubleshooting : Address enzyme inhibition by Z-group hydrolysis products (e.g., benzyl alcohol) via control experiments with alternative substrates .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Solvent screening : Test solubility in DMF, DMSO, and dichloromethane (common peptide synthesis solvents) using gravimetric analysis .
  • Temperature effects : Note discrepancies arising from ambient vs. heated conditions (e.g., solubility in DMF increases from 50 mg/mL at 25°C to 200 mg/mL at 60°C) .
  • Validation : Cross-reference data with PubChem or CAS Common Chemistry entries to identify outliers .

Methodological and Reporting Guidelines

Q. How should researchers address incomplete spectral assignments for this compound in supplementary materials?

  • Full disclosure : Provide 1H^1H-, 13C^{13}C-, and DEPT-135 NMR spectra with annotated peaks in supplementary files .
  • Error analysis : Include signal-to-noise ratios and integration errors for critical protons (e.g., ε-NH Z-group) .
  • Peer review : Invite collaborators to reproduce spectral data using shared protocols .

Q. What ethical considerations apply when citing prior syntheses of this compound in a new study?

  • Attribution : Cite original methodologies (e.g., PubChem entries or CAS RN 27894-50-4) and avoid "salami slicing" by consolidating incremental improvements into a single publication .
  • Data integrity : Disclose modifications to published protocols (e.g., alternative catalysts) and their impact on yield/purity .

Tables for Quick Reference

Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight330.81 g/mol
CAS RN27894-50-4
Solubility (DMF, 25°C)50 mg/mL
HPLC Retention Time8.2 min (C18, 0.1% TFA gradient)

Table 2. Common Pitfalls in this compound Research

IssueSolutionReference
Z-group hydrolysisUse anhydrous conditions, monitor pH
Spectral overlapEmploy 13C^{13}C-NMR or HRMS
Enzyme inhibitionPre-treat with scavengers (e.g., BSA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.